molecular formula C12H14N2S B3003028 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 923153-23-5

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B3003028
CAS No.: 923153-23-5
M. Wt: 218.32
InChI Key: DMSQZYSBSLYCBT-UHFFFAOYSA-N
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Description

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative featuring a 3-ethylphenylmethyl group at the 5-position of the thiazole ring and an amine group at the 2-position. The thiazole core is a heterocyclic aromatic ring containing sulfur and nitrogen, which confers stability and diverse reactivity.

Properties

IUPAC Name

5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSQZYSBSLYCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923153-23-5
Record name 5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-ethylbenzyl chloride with thioamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a case study involving human breast cancer cells highlighted the compound's ability to reduce cell viability significantly.

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic semiconductors. Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, making it a candidate for organic light-emitting diodes (OLEDs) and organic solar cells.

2. Sensor Development
The compound's ability to interact with various analytes has led to its use in developing chemical sensors. Studies have reported that this compound-based sensors can detect specific ions or small molecules with high sensitivity and selectivity.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Study/Source
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PotentialInduces apoptosis in breast cancer cells
Organic ElectronicsEnhances charge transport in OLEDs
Sensor DevelopmentHigh sensitivity chemical sensors

Mechanism of Action

The mechanism of action of 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine (CAS 207463-32-9)
  • Structure : A 2-chlorophenylmethyl group replaces the 3-ethylphenyl group.
  • Properties : The electron-withdrawing chlorine atom increases polarity and may enhance interactions with charged residues in biological targets. Molecular weight: 224.71 g/mol; CAS: 207463-32-9 .
  • Applications : Chlorinated analogs often exhibit improved antimicrobial or antiproliferative activities due to enhanced electrophilicity.
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
  • Structure : Contains a 4-chloro-2-fluorobenzyl group.
  • Properties : The combined halogen substituents (Cl and F) significantly alter electronic properties and steric hindrance. Molecular weight: 242.70 g/mol .
  • Applications : Fluorine’s electronegativity can improve metabolic stability and bioavailability in drug candidates.
5-(4-Chloro-3-methylphenyl)methyl-1,3-thiazol-2-amine (CAS 807667-37-4)
  • Structure : Features a 4-chloro-3-methylphenyl group.
  • Properties : Methyl and chloro substituents provide a balance of lipophilicity and steric effects. Molecular weight: 238.74 g/mol .
  • Applications : Methyl groups often enhance membrane permeability compared to bulkier ethyl or halogenated groups.

Variations in the Thiazole Core Substitution

5-Ethyl-4-phenyl-1,3-thiazol-2-amine (CAS 34176-47-1)
  • Structure : Ethyl group at the 5-position and phenyl at the 4-position.
  • Properties : Direct substitution on the thiazole ring (vs. benzyl linkage) reduces conformational flexibility. Molecular weight: 204.30 g/mol .
  • Applications : Simpler substitution patterns are common in agrochemicals due to cost-effective synthesis.
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ)
  • Structure : Methyl at position 5 and phenyl at position 3.
  • Properties : Lower molecular weight (190.27 g/mol) and reduced lipophilicity compared to ethylphenyl derivatives .
  • Applications : Used in materials science for photoinduced birefringence studies .

Heterocycle Replacements

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Replaces thiazole with a 1,3,4-thiadiazole ring.
  • Applications : Thiadiazoles are prominent in fungicidal and insecticidal agents .

Functional Group Additions

5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 955327-92-1)
  • Structure: Incorporates a dimethylaminomethyl group at position 4.
  • Properties: The dimethylamino group introduces strong electron-donating effects, enhancing solubility in aqueous media.
  • Applications : Used in the synthesis of TRPV4 channel blockers (e.g., GSK-205) for osteoarthritis research .

Key Comparative Data

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Highlights
5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine ~232.3 3-Ethylphenylmethyl Potential CNS or antimicrobial use
5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine 224.71 2-Chlorophenylmethyl Antimicrobial, agrochemicals
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 242.70 4-Cl, 2-F substitution High-throughput drug screening
5-Ethyl-4-phenyl-1,3-thiazol-2-amine 204.30 Ethyl (C5), phenyl (C4) Agrochemical intermediates
PTZ (5-Methyl-4-phenyl-1,3-thiazol-2-amine) 190.27 Methyl (C5), phenyl (C4) Photoactive materials

Biological Activity

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. Thiazoles have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2SC_{12}H_{14}N_2S, with a molecular weight of approximately 222.32 g/mol. The compound features a thiazole ring substituted with an ethylphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with similar structures exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus31.25 μg/mL
5bE. coli62.50 μg/mL
5cPseudomonas aeruginosa32.60 μg/mL

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. Research has shown that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and U251 (glioblastoma) cells. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
5dMCF-710–30
5eU251<20

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, thiazole derivatives have demonstrated anti-inflammatory properties. A study highlighted that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of thiazole derivatives in a PC12 cell line model subjected to oxidative stress induced by H₂O₂. The results showed that certain thiazole compounds exhibited protective effects against neuronal damage, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various thiazole derivatives to identify key structural features contributing to their biological activity. It was found that electron-donating groups on the phenyl ring significantly enhanced the cytotoxicity against cancer cells while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What are the validated synthetic routes for 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine, and how can intermediate purity be ensured?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions between 3-ethylbenzyl chloride and 2-aminothiazole derivatives under basic conditions (e.g., NaOH or K₂CO₃). Intermediate purification is critical and typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures (2:1 v/v). Purity should be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated ethanol solution. Key parameters include bond angles (e.g., C-S-C in the thiazole ring ≈ 86.5°) and torsion angles (e.g., dihedral angle between thiazole and benzene rings ≈ 12.7°), which influence molecular packing and stability. Data refinement using SHELXL software ensures accuracy .

Q. What spectroscopic techniques are used to confirm the compound’s identity and monitor reaction progress?

  • Methodological Answer :
  • FT-IR : Confirm presence of NH₂ (stretch ~3350 cm⁻¹) and C=S (stretch ~690 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.4 ppm and thiazole protons at δ 6.8–7.0 ppm. ¹³C NMR confirms quaternary carbons in the thiazole ring (~165 ppm).
  • LC-MS : ESI+ mode detects [M+H]⁺ ion (e.g., m/z 247.1 for C₁₂H₁₄N₂S) to verify molecular weight .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in antimicrobial studies?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at the 3-ethylphenyl group via Suzuki coupling or electrophilic substitution.
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays (96-well plates, 24-hour incubation).
  • Data Analysis : Correlate logP (HPLC-derived) with activity; hydrophobic analogs (logP >3.5) often show enhanced membrane penetration but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays at varying concentrations (1–100 µM) to exclude false negatives from cytotoxicity thresholds.
  • Mechanistic Studies : Use fluorescence-based assays (e.g., propidium iodide uptake for membrane disruption) to distinguish static vs. cidal effects.
  • Model Comparison : Cross-validate results in in vitro (e.g., broth microdilution) and ex vivo (e.g., biofilm inhibition) models to identify context-dependent activity .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes by irradiating at 100°C (200 W), achieving yields >85%.
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps; Pd(OAc)₂ with XPhos ligand increases efficiency in arylations.
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to enhance green chemistry metrics while maintaining yield .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., Lipinski rule compliance) and ProTox-II for toxicity profiles (e.g., hepatotoxicity risk).
  • Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN) to rationalize activity trends.
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .

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